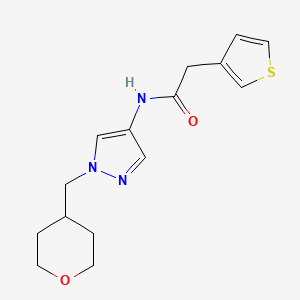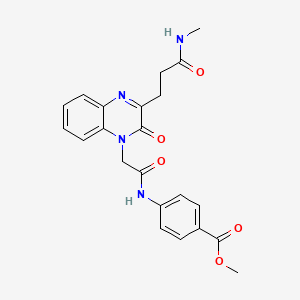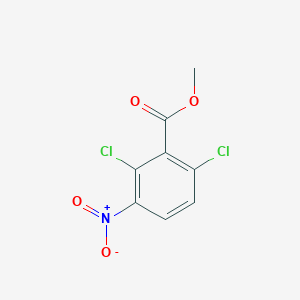![molecular formula C17H17FN2OS2 B2412990 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1787902-73-1](/img/structure/B2412990.png)
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class.
Mechanism of Action
Target of Action
The compound, also known as 2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one, has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra . It has also been suggested that thieno[2,3-d]pyrimidin-4(3H)-ones could potentially inhibit EZH2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
In the case of EZH2 inhibition, this could result in changes to gene expression .
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, inhibition of EZH2 could impact histone methylation and subsequently gene expression . The antimycobacterial activity suggests potential effects on pathways related to the survival and replication of Mycobacterium tuberculosis .
Result of Action
The compound’s antimycobacterial activity suggests it could potentially be used in the treatment of tuberculosis . If it indeed inhibits EZH2, it could also have implications in cancer treatment, as EZH2 is often overexpressed in various types of cancer .
Biochemical Analysis
Biochemical Properties
Thienopyrimidinones, the class of compounds it belongs to, have been found to exhibit significant antimycobacterial activity . They have been studied for their cytotoxicity against various cell lines and were found to be non-cytotoxic .
Cellular Effects
Related compounds have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Molecular Mechanism
Related compounds have been found to inhibit Cyt-bd, a cytochrome bd oxidase, which is an attractive drug target in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
Related compounds have been found to exhibit antimycobacterial activity with MIC in the range of 6–8 μM .
Dosage Effects in Animal Models
Related compounds have been found to exhibit antimycobacterial activity with MIC in the range of 6–8 μM .
Metabolic Pathways
Related compounds have been found to inhibit Cyt-bd, a cytochrome bd oxidase, which is an attractive drug target in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors.
Introduction of the 4-fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thieno[3,2-d]pyrimidine core with 4-fluorobenzylthiol.
Addition of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions using isobutyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the 4-fluorobenzylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienopyrimidines.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antitubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active thienopyrimidines.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit antitubercular activity but differ in their substituent groups.
Thieno[3,2-d]pyrimidin-4-amines: These compounds inhibit cytochrome bd oxidase but have different substituents, affecting their potency and selectivity.
Uniqueness
2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of substituents, which confer high potency and selectivity towards Mycobacterium tuberculosis. Its fluorobenzylthio group is particularly effective in enhancing its binding affinity to the target enzyme .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11(2)9-20-16(21)15-14(7-8-22-15)19-17(20)23-10-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIYVGGMEDCJBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)

